REACTION_SMILES
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[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][O:12][c:13]1[cH:14][cH:15][c:16]([C:17]([OH:18])=[O:19])[cH:20][cH:21]1.[CH2:30]([CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH3:41])[O:42][c:43]1[cH:44][cH:45][c:46]([C:47](=[O:48])[O:49][c:50]2[cH:51][cH:52][c:53]([CH:56]=[O:57])[cH:54][cH:55]2)[cH:58][cH:59]1.[Cl+:60]([O-:61])[O-:62].[Na+:63].[OH:22][c:23]1[cH:24][c:25]([OH:26])[cH:27][cH:28][cH:29]1>>[OH:12][C:56]([c:53]1[cH:52][cH:51][c:50]([O:49][C:47]([c:46]2[cH:45][cH:44][c:43]([O:42][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH3:41])[cH:59][cH:58]2)=[O:48])[cH:55][cH:54]1)=[O:57]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc(OCCCCCCCCCCBr)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCCCCCCCOc1ccc(C(=O)Oc2ccc(C=O)cc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-][Cl+][O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cccc(O)c1
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Name
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Type
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product
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Smiles
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CCCCCCCCCCCCOc1ccc(C(=O)Oc2ccc(C(=O)O)cc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |